2-(Trifluoromethyl)quinolin-6-amine

Descripción general

Descripción

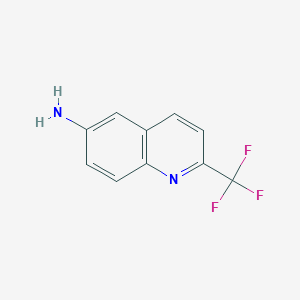

2-(Trifluoromethyl)quinolin-6-amine is a compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

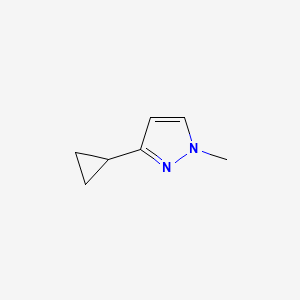

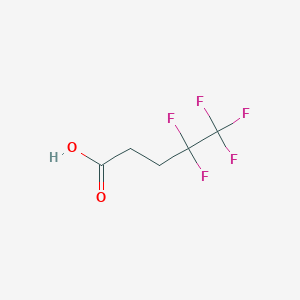

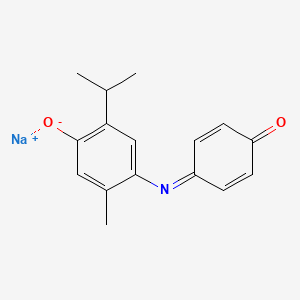

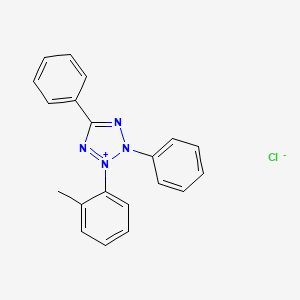

The molecular structure of 2-(Trifluoromethyl)quinolin-6-amine consists of a quinoline ring with a trifluoromethyl group (-CF3) attached to the second carbon atom and an amine group (-NH2) attached to the sixth carbon atom .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)quinolin-6-amine is a solid substance with a molecular weight of 212.17 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Antitumor Activity

2-(Trifluoromethyl)quinolin-6-amine: derivatives have been explored for their potential as antitumor agents. These compounds have shown promising results in inhibiting microtubule polymerization, a critical process in cell division . For instance, certain derivatives exhibit higher anti-proliferative activity against cancer cell lines such as PC3, K562, and HeLa compared to known drugs like combretastatin A-4 .

Tubulin Inhibition

The derivatives of 2-(Trifluoromethyl)quinolin-6-amine have been identified as a new class of tubulin inhibitors. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells .

DNA Damage Response (DDR) Modulation

Research has indicated that 2-(Trifluoromethyl)quinolin-6-amine derivatives can play a role in modulating the DNA damage response. This is particularly relevant in cancer treatment, where the DDR pathway can be targeted to enhance the efficacy of chemotherapy and radiation therapy .

Werner Helicase Inhibition

Some derivatives of 2-(Trifluoromethyl)quinolin-6-amine have been designed to inhibit Werner (WRN) helicase, an enzyme involved in DNA repair and replication. Inhibiting WRN helicase can lead to increased sensitivity of cancer cells to DNA-damaging agents, offering a potential therapeutic strategy .

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

2-(Trifluoromethyl)quinolin-6-amine: is a valuable starting material in the synthesis of quinolin-2-ones and phenanthridin-6-ones. These compounds have diverse applications, including drug development, material science, and as reagents in organic synthesis .

Isotopic Labeling of Carbonyl Carbon

The direct carbonylation of 2-(Trifluoromethyl)quinolin-6-amine derivatives allows for the isotopic labeling of carbonyl carbon. This is beneficial for drug discovery and production, as it enables the tracking of the carbonyl group in metabolic and pharmacokinetic studies .

Development of Antiproliferative Agents

Continued research into 2-(Trifluoromethyl)quinolin-6-amine derivatives is leading to the development of new antiproliferative agents. These agents are being studied for their effectiveness in controlling the growth of tumor cells, with some showing better results than existing treatments .

Molecular Docking Studies

Molecular docking studies of 2-(Trifluoromethyl)quinolin-6-amine derivatives have provided insights into their interactions with biological targets. These studies help in understanding the binding affinities and potential mechanisms of action, which is crucial for the rational design of new drugs .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-(Trifluoromethyl)quinolin-6-amine is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

2-(Trifluoromethyl)quinolin-6-amine interacts with its targets, the microtubules, by inhibiting their polymerization . This interaction disrupts the normal function of the microtubules, leading to changes in cell shape and function .

Biochemical Pathways

The inhibition of microtubule polymerization by 2-(Trifluoromethyl)quinolin-6-amine affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation, a critical process in cell division . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Its molecular weight (21217 g/mol) and physicochemical properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-(Trifluoromethyl)quinolin-6-amine’s action include disruption of cell shape and function, cell cycle arrest, and induction of apoptosis . These effects can lead to the death of cancer cells, making 2-(Trifluoromethyl)quinolin-6-amine a potential antitumor agent .

Action Environment

The action, efficacy, and stability of 2-(Trifluoromethyl)quinolin-6-amine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Its efficacy can also be influenced by the presence of other substances in the environment, such as proteins or other small molecules that could interact with 2-(Trifluoromethyl)quinolin-6-amine or its targets .

Propiedades

IUPAC Name |

2-(trifluoromethyl)quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOZVMKZTCUPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640608 | |

| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952182-53-5 | |

| Record name | 2-(Trifluoromethyl)-6-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

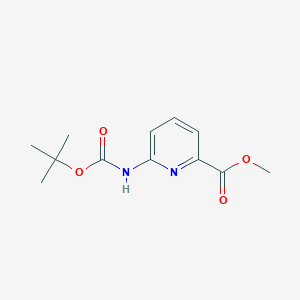

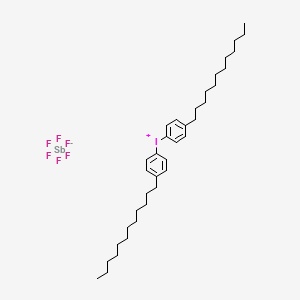

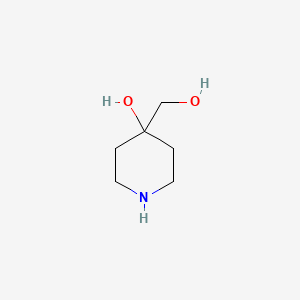

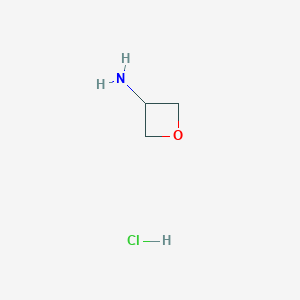

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.